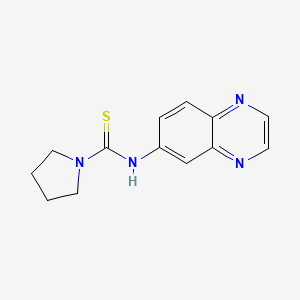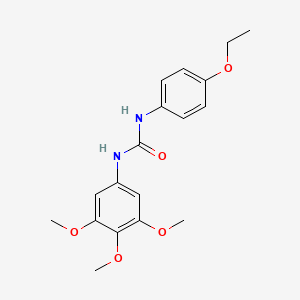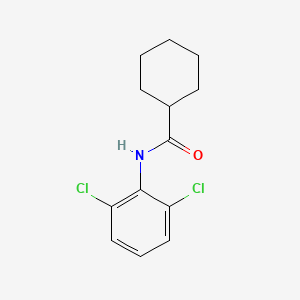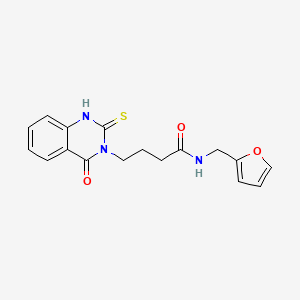![molecular formula C22H20N2O2 B5803253 N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound, also known as MPBC, is a hydrazide derivative that has been synthesized using different methods.
作用机制
The mechanism of action of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has been reported to exhibit low toxicity and high stability. It has been shown to have no significant effect on the biochemical and physiological parameters of rats when administered at a dose of 100 mg/kg body weight. However, further studies are needed to determine the long-term effects of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide on human health.
实验室实验的优点和局限性
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has several advantages for lab experiments, including its high purity and stability, low toxicity, and potential applications in various research fields. However, one limitation of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of bacterial and fungal infections and cancer. Another direction is to explore its potential as a material for organic electronics and optoelectronics. In addition, further studies are needed to determine the long-term effects of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide on human health and the environment.
Conclusion:
In conclusion, N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide is a chemical compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide and its implications for human health and the environment.
合成方法
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide can be synthesized using different methods, including the reaction between 4-methoxybenzaldehyde and 4-biphenylcarboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction between 4-methoxybenzaldehyde and 4-biphenylcarboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. Both methods have been reported to yield high purity and good yields of N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide.
科学研究应用
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In addition, N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide has shown potential as a corrosion inhibitor and as a material for organic light-emitting diodes.
属性
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(17-12-14-21(26-2)15-13-17)23-24-22(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWJKFTFVJGRL-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5803179.png)
![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)


![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)

